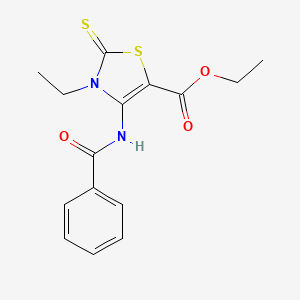
Ethyl 4-benzamido-3-ethyl-2-sulfanylidene-1,3-thiazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-benzamido-3-ethyl-2-sulfanylidene-1,3-thiazole-5-carboxylate is a complex organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-benzamido-3-ethyl-2-sulfanylidene-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl 2-aminothiazole-4-carboxylate with benzoyl chloride in the presence of a base such as triethylamine. This reaction forms the benzamido derivative, which is then subjected to further reactions to introduce the ethyl and sulfanylidene groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent recovery and recycling are also crucial in industrial settings to minimize waste and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-benzamido-3-ethyl-2-sulfanylidene-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The benzamido group can be reduced to an amine under suitable conditions.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various alkyl or aryl derivatives.
Applications De Recherche Scientifique
Ethyl 4-benzamido-3-ethyl-2-sulfanylidene-1,3-thiazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Biological Research: Used as a probe to study enzyme mechanisms and protein-ligand interactions.
Industrial Chemistry: Employed in the synthesis of more complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism of action of Ethyl 4-benzamido-3-ethyl-2-sulfanylidene-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 4-amino-3-ethyl-2-sulfanylidene-1,3-thiazole-5-carboxylate
- Ethyl 4-benzamido-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate
- Ethyl 4-benzamido-3-ethyl-2-oxothiazolidine-5-carboxylate
Uniqueness
Ethyl 4-benzamido-3-ethyl-2-sulfanylidene-1,3-thiazole-5-carboxylate is unique due to the presence of both benzamido and sulfanylidene groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other thiazole derivatives, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
371210-22-9 |
|---|---|
Formule moléculaire |
C15H16N2O3S2 |
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
ethyl 4-benzamido-3-ethyl-2-sulfanylidene-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C15H16N2O3S2/c1-3-17-12(11(22-15(17)21)14(19)20-4-2)16-13(18)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3,(H,16,18) |
Clé InChI |
KQCYUUULXWTKHQ-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=C(SC1=S)C(=O)OCC)NC(=O)C2=CC=CC=C2 |
Solubilité |
8.8 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


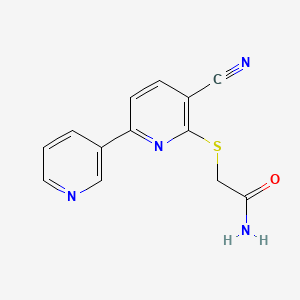
![ethyl 3-{(E)-[4-(2-fluorophenyl)piperazin-1-yl]diazenyl}-5-methoxy-1H-indole-2-carboxylate](/img/structure/B14165694.png)
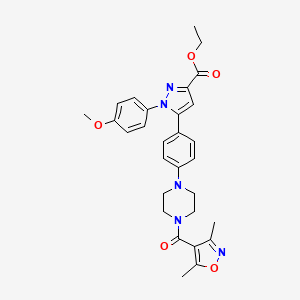
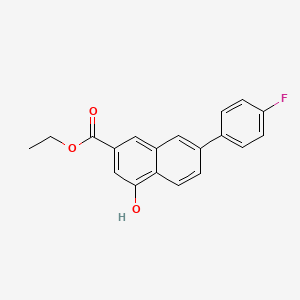
![4-[Di(pyridin-2-yl)amino]benzamide](/img/structure/B14165711.png)

![2,2'-[(2,2,3,3,4,4-Hexafluoropentane-1,5-diyl)bis(oxy)]diacetic acid](/img/structure/B14165715.png)
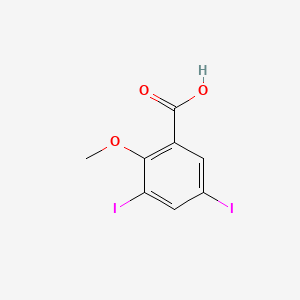
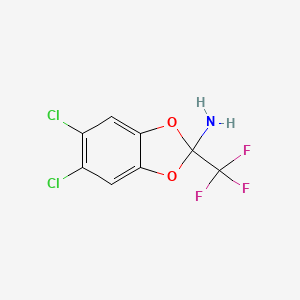
![2-Pyrimidinamine, 4-(4-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14165742.png)
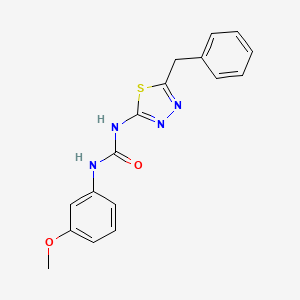
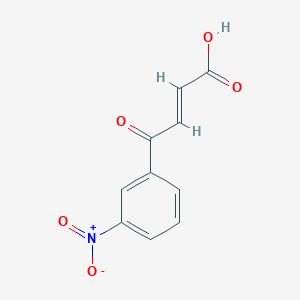
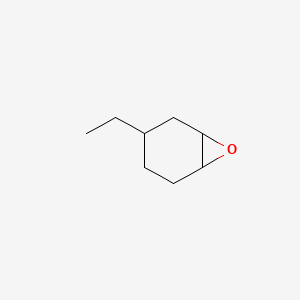
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-3-iodo-4-(trifluoromethyl)-](/img/structure/B14165767.png)
